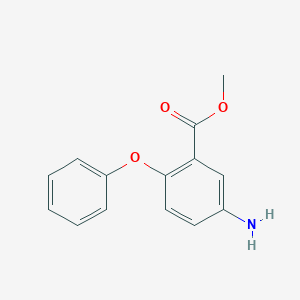

Methyl 5-amino-2-phenoxybenzoate

Description

Methyl 5-amino-2-phenoxybenzoate is a substituted benzoate ester characterized by an amino group at the 5-position and a phenoxy group at the 2-position of the benzene ring. The compound’s functional groups (amino and phenoxy) confer unique reactivity and biological activity, distinguishing it from simpler benzoate esters.

Properties

IUPAC Name |

methyl 5-amino-2-phenoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)12-9-10(15)7-8-13(12)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAZEXGQGPSXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245686 | |

| Record name | Benzoic acid, 5-amino-2-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346704-91-4 | |

| Record name | Benzoic acid, 5-amino-2-phenoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346704-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-amino-2-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-phenoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-amino-2-phenoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-phenoxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-phenoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-phenoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Esters

Benzoates with Amino and Heterocyclic Substituents

- Methyl 5-amino-2-morpholinobenzoate (C₁₂H₁₆N₂O₃): Substitutions: A morpholino group replaces the phenoxy group at the 2-position. Applications: Likely explored for medicinal chemistry due to the morpholino moiety’s role in enhancing solubility and bioavailability . Safety: Requires precautions due to hazards like hydrogen bromide gas release during combustion .

- Methyl 4-acetamido-2-hydroxybenzoate (C₁₀H₁₁NO₄): Substitutions: Acetamido group at the 4-position and hydroxyl at the 2-position. Synthesis: Derived from methyl 4-aminosalicylate via acetylation .

Key Difference: The phenoxy group in the target compound may confer greater lipophilicity compared to morpholino or hydroxyl substituents, influencing pharmacokinetics.

Benzoates with Sulfonylurea Groups (Pesticides)

- Metsulfuron-methyl (C₁₄H₁₅N₅O₆S):

- Triflusulfuron-methyl (C₁₅H₁₆F₃N₅O₆S): Substitutions: Trifluoroethoxy and dimethylamino triazine groups. Applications: Selective herbicide for broadleaf weeds .

Key Difference: Unlike these sulfonylurea-based pesticides, Methyl 5-amino-2-phenoxybenzoate lacks the triazine backbone, suggesting different mechanisms of action and lower herbicidal activity.

Simple Aliphatic Benzoate Esters

- Methyl benzoate (C₈H₈O₂, CAS 93-58-3): Substitutions: No additional functional groups. Applications: Fragrance additive, solvent .

- Isopropyl benzoate (C₁₀H₁₂O₂, CAS 939-48-0):

Diterpenoid Methyl Esters

- Sandaracopimaric acid methyl ester (C₂₁H₃₂O₂):

- Z-Communic acid methyl ester (C₂₁H₃₂O₂):

Key Difference: These diterpenoid esters are structurally more complex and larger than this compound, limiting direct functional comparisons but highlighting diversity in ester applications.

Physicochemical and Spectroscopic Comparisons

- NMR/FTIR : Methyl shikimate (a cyclohexenecarboxylate ester) shows distinct ¹H/¹³C NMR peaks for ester carbonyls (~165–170 ppm) and hydroxyls, while FTIR reveals C=O stretches (~1720 cm⁻¹) . Similar patterns would apply to the target compound.

- HPLC: Retention times vary significantly; methyl shikimate elutes earlier than bulkier derivatives , suggesting this compound would have intermediate retention due to moderate polarity.

Biological Activity

Methyl 5-amino-2-phenoxybenzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an amino group, a methyl ester, and a phenoxy group, suggests potential for diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 271.30 g/mol

The structure consists of:

- An amino group (-NH), which can form hydrogen bonds with biological macromolecules.

- A methyl ester (-COOCH), enhancing lipid solubility.

- A phenoxy group , which facilitates hydrophobic interactions with various cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Oxidative Stress Induction : It has potential to induce oxidative stress in cells, disrupting normal cellular functions.

- Receptor Interaction : The phenoxy moiety allows for interactions with receptor sites, influencing receptor-mediated signaling pathways.

Biological Activity

Research has indicated that this compound exhibits significant biological activity with potential therapeutic applications. Some notable findings include:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Potential : Preliminary studies suggest that it may have anticancer effects by inducing apoptosis in cancer cell lines through oxidative stress mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Interaction | Forms hydrogen bonds with enzymes | |

| Oxidative Stress Induction | Alters redox status leading to cell death | |

| Receptor Modulation | Binds to receptors affecting signaling |

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a new antibiotic agent.

-

Cancer Cell Line Study :

- In vitro studies on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers after 24 hours of exposure. This highlights its potential role in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.